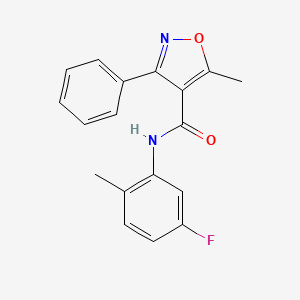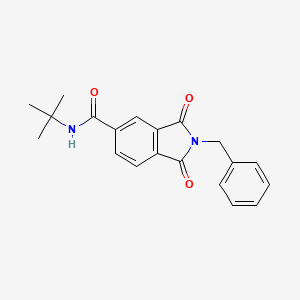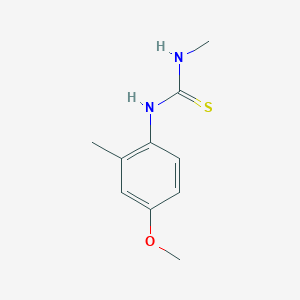
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as MLN4924, is a small-molecule inhibitor that has been widely studied in the field of cancer research. It is known to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by MLN4924 leads to the accumulation of these proteins, which ultimately results in cell death.
科学研究应用
MLN4924 has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and leukemia. In addition, MLN4924 has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin. Furthermore, MLN4924 has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
作用机制
MLN4924 functions by inhibiting the activity of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8, in turn, activates the cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of a variety of proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide by MLN4924 leads to the accumulation of these proteins, which ultimately results in cell death.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MLN4924 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, MLN4924 has been shown to enhance the immune response against cancer cells by increasing the expression of tumor antigens.
实验室实验的优点和局限性
One of the main advantages of MLN4924 is its specificity for N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which makes it a valuable tool for studying the role of NEDD8 in the ubiquitin-proteasome pathway. However, one of the limitations of MLN4924 is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for MLN4924 research. One area of interest is the development of combination therapies that include MLN4924 and other anti-cancer agents. Another area of interest is the study of MLN4924 in the context of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy. Additionally, there is interest in the development of more potent and selective inhibitors of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide that may have improved efficacy and fewer side effects compared to MLN4924.
合成方法
The synthesis of MLN4924 involves a series of chemical reactions that start with the reaction of 5-fluoro-2-methylphenylboronic acid with 5-methyl-3-phenylisoxazole-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(tert-butoxycarbonyl)glycine to form the desired product, MLN4924. The yield of this synthesis method is reported to be around 15-20%.
属性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-8-9-14(19)10-15(11)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRWJELSCYXVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)


![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)